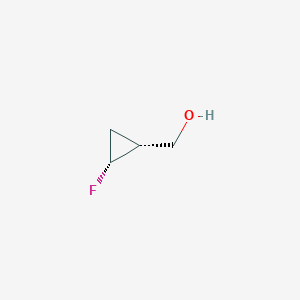
4-(2-Fluoro-4-nitrobenzyl)morpholine
Descripción general
Descripción
4-(2-Fluoro-4-nitrobenzyl)morpholine is an organic compound with the molecular formula C11H13FN2O3 It is characterized by the presence of a morpholine ring substituted with a 2-fluoro-4-nitrobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-4-nitrobenzyl)morpholine typically involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine. This reaction is carried out under controlled conditions to ensure high yield and purity. The process can be optimized using microreactors, which allow for precise control over reaction parameters such as temperature, reactant molar ratio, and residence time .
Industrial Production Methods: In an industrial setting, the continuous production of this compound can be achieved using microfluidic devices. These devices facilitate the efficient and scalable synthesis of the compound, maintaining high levels of reactant conversion and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Fluoro-4-nitrobenzyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the benzyl group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and ammonium chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include morpholine and other nucleophiles. The reaction is typically carried out in the presence of a base.
Reduction: Iron and ammonium chloride are commonly used for the reduction of the nitro group.
Major Products:
Nucleophilic Substitution: Substituted benzyl morpholines.
Reduction: 4-(2-Fluoro-4-aminobenzyl)morpholine.
Aplicaciones Científicas De Investigación
4-(2-Fluoro-4-nitrobenzyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoro-4-nitrobenzyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Comparación Con Compuestos Similares
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 4-(4-Nitrophenyl)morpholine
- 4-(2-Fluoro-4-aminobenzyl)morpholine
Comparison: 4-(2-Fluoro-4-nitrobenzyl)morpholine is unique due to the presence of both a fluorine atom and a nitro group on the benzyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that lack one of these functional groups .
Propiedades
IUPAC Name |
4-[(2-fluoro-4-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-11-7-10(14(15)16)2-1-9(11)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDROXDHWELAGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B8026719.png)


![Ethyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B8026731.png)

![[(3-Chloro-4-nitrophenyl)methyl]diethylamine](/img/structure/B8026757.png)





